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Abstract
This technical guide provides a comprehensive framework for the unambiguous identification of

phenethyl butyrate (CAS 103-52-6), a significant aroma chemical used in the flavor and

fragrance industries.[1][2] Addressed to researchers, analytical scientists, and quality control

professionals, this document moves beyond simple data reporting to offer a synthesized, field-

proven approach. We will explore the compound's core physicochemical properties, outline a

common synthetic pathway to provide context for potential impurities, and detail a multi-

technique analytical workflow. The cornerstone of this guide is the integration of Gas

Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR)

spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Each methodology is

presented with detailed protocols and an explanation of the causal relationships between

molecular structure and analytical output, ensuring a self-validating and trustworthy

identification process.

Introduction to Phenethyl Butyrate
Phenethyl butyrate, also known as 2-phenylethyl butanoate, is the ester formed from

phenethyl alcohol and butyric acid.[3][4] It is a colorless to pale yellow liquid renowned for its

pleasant and complex aroma, often described as fruity and floral, with notes of rose, honey,
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and pear.[1][5][6] This olfactory profile makes it a valuable ingredient in perfumes, cosmetics,

and as a flavoring agent in foods and beverages, including candies, baked goods, and ice

cream.[2][7] Understanding its physical and chemical properties is the foundational step in its

accurate identification.

Physicochemical Properties
A precise understanding of a compound's physical constants is critical for its initial

characterization and for setting appropriate analytical parameters. These properties are

summarized in Table 1.

Property Value Source(s)

CAS Number 103-52-6 [4][8]

Molecular Formula C₁₂H₁₆O₂ [8][9]

Molecular Weight 192.25 g/mol [8]

Appearance Colorless to pale yellow liquid [1]

Boiling Point 255-260 °C (lit.) [1]

Density 0.994-0.998 g/mL at 25 °C (lit.) [1]

Refractive Index (n20/D) 1.49 (lit.) [10]

Flash Point >93 °C (>200 °F) [8]

Solubility
Insoluble in water; soluble in

ethanol and oils
[2]

Log KOW (Octanol/Water) 3.55 (Predicted) [8]

Synthesis Context: Fischer-Speier Esterification
While this guide focuses on identification, understanding the synthesis route is crucial for

anticipating potential impurities, such as unreacted starting materials or by-products. The most

common industrial synthesis of phenethyl butyrate is the Fischer-Speier esterification, an

acid-catalyzed reaction between phenethyl alcohol and butyric acid.[11][12]
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The primary logic behind this choice is atom economy and the use of readily available,

inexpensive starting materials. The acid catalyst, typically sulfuric acid or p-toluenesulfonic

acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon

more electrophilic and susceptible to nucleophilic attack by the alcohol.[13] The reaction is

reversible, so to drive it towards the ester product, an excess of one reactant (usually the less

expensive alcohol) is used, and the water by-product is removed as it forms, often via

azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[11][14]

Caption: Fischer Esterification workflow for Phenethyl Butyrate synthesis.

Spectroscopic and Chromatographic Identification
A definitive identification relies on a suite of orthogonal analytical techniques. No single method

is sufficient. The workflow presented here combines chromatography for separation with

multiple spectroscopic techniques for structural elucidation, creating a self-validating system.
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Caption: Integrated analytical workflow for compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for identifying volatile and semi-volatile compounds like

phenethyl butyrate. The gas chromatograph separates the components of a sample, and the

mass spectrometer provides a fragmentation pattern for each component, which serves as a

molecular fingerprint.

Expertise: The choice of a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is

driven by the molecule's structure. The phenyl group provides some polarity, but the overall
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molecule is dominated by its hydrocarbon character, making it well-suited for these phases. A

temperature ramp is essential to ensure good peak shape and separation from both more

volatile (e.g., residual solvents) and less volatile (e.g., dimers) impurities.

Mass Spectrum Analysis: Upon electron ionization (EI), the phenethyl butyrate molecule (m/z

192) undergoes predictable fragmentation.[4] The molecular ion peak [M]⁺ at m/z 192 may be

weak but should be present. The most significant fragmentation pathways are:

McLafferty Rearrangement: A hallmark of esters with a gamma-hydrogen on the alcohol

chain. This is not possible for phenethyl butyrate. However, a McLafferty rearrangement on

the butyrate chain is possible, leading to a fragment at m/z 122.

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta

to the phenyl ring, resulting in the formation of the highly stable tropylium ion (m/z 91) or,

more commonly, the styryl cation from cleavage of the ester bond, which results in the base

peak at m/z 104.[4]

Acylium Ion Formation: Cleavage of the ester C-O bond can produce the butyryl cation,

[CH₃CH₂CH₂CO]⁺, at m/z 71.[4]

Loss of Butyric Acid: Elimination of a neutral butyric acid molecule can lead to a fragment at

m/z 104.

m/z Proposed Ion Structure Significance

192 [C₁₂H₁₆O₂]⁺ Molecular Ion [M]⁺

104 [C₈H₈]⁺
Base Peak (Styrene radical

cation)

91 [C₇H₇]⁺ Tropylium ion

71 [C₄H₇O]⁺ Butyryl cation

43 [C₃H₇]⁺ Propyl cation

Protocol: GC-MS Analysis
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Sample Preparation: Dilute the sample 1:1000 in a suitable solvent (e.g., dichloromethane or

ethyl acetate).

GC System: Agilent 7890B or equivalent.

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

Injection: 1 µL, split mode (e.g., 50:1). Injector temperature: 250 °C.

Carrier Gas: Helium, constant flow at 1.0 mL/min.

Oven Program: Initial temperature 60 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold

for 5 min.

MS System: Agilent 5977A or equivalent single quadrupole mass spectrometer.

Ionization: Electron Ionization (EI) at 70 eV.

MS Source Temp: 230 °C.

MS Quad Temp: 150 °C.

Scan Range: m/z 40-400.

Data Analysis: Compare the resulting mass spectrum against a reference library (e.g., NIST,

Wiley) and verify the presence of the key fragments listed in Table 2.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the carbon-hydrogen framework. Both ¹H and ¹³C NMR are

required for full structural confirmation.

Expertise: The ¹H NMR spectrum is highly predictable. The aromatic protons will appear in the

7.2-7.4 ppm region. The two methylene groups (-CH₂-CH₂-) form a characteristic pattern of two

triplets due to coupling with each other. The butyrate chain protons also show predictable

splitting patterns (triplet, sextet, triplet) due to adjacent CH₂ groups.
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Proton Assignment Approx. δ (ppm) Multiplicity Integration

Ar-H 7.20 - 7.35 multiplet 5H

-O-CH₂-CH₂-Ar 4.25 triplet 2H

-O-CH₂-CH₂-Ar 2.95 triplet 2H

-CO-CH₂-CH₂-CH₃ 2.25 triplet 2H

-CO-CH₂-CH₂-CH₃ 1.65 sextet 2H

-CO-CH₂-CH₂-CH₃ 0.95 triplet 3H

Protocol: NMR Sample Preparation

Place 10-20 mg of the neat sample into an NMR tube.

Add ~0.7 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not

already present in the solvent.

Cap the tube and invert several times to mix thoroughly.

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key

functional groups. It validates the class of compound (ester) and the presence of the aromatic

ring.

Expertise: The most telling absorption in the IR spectrum of phenethyl butyrate is the strong,

sharp peak for the ester carbonyl (C=O) stretch. Its position (~1735 cm⁻¹) is characteristic of a

saturated aliphatic ester. The C-O stretches also provide valuable information. The presence of

the aromatic ring is confirmed by C-H stretching above 3000 cm⁻¹ and characteristic C=C

stretching peaks in the 1600-1450 cm⁻¹ region.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3030-3080 C-H stretch Aromatic

2870-2960 C-H stretch Aliphatic (CH₂, CH₃)

~1735 C=O stretch Ester Carbonyl

1605, 1495, 1455 C=C stretch Aromatic Ring

~1170 C-O stretch Ester (acyl-oxygen)

Protocol: FT-IR Analysis (Neat Sample)

Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping with isopropanol

and allowing it to dry.

Collect a background spectrum.

Place one drop of the neat phenethyl butyrate liquid onto the ATR crystal.

Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

Clean the crystal thoroughly after analysis.

Safety and Handling
Phenethyl butyrate is generally regarded as safe (GRAS) for its use as a flavoring agent and

is widely used in fragrances.[7] However, as with any laboratory chemical, appropriate safety

precautions must be observed.

Handling: Work in a well-ventilated area or a chemical fume hood.[16] Wear standard

personal protective equipment (PPE), including safety glasses with side-shields and

chemical-resistant gloves.[6][16]

Toxicity: It is not expected to be genotoxic.[8] The Research Institute for Fragrance Materials

(RIFM) has conducted a thorough safety assessment and found it safe for its current use

levels in consumer products.[3][8]
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Storage: Store in a cool, dry place in a tightly sealed container, away from light and sources

of ignition.[5]

Conclusion
The unambiguous identification of phenethyl butyrate (CAS 103-52-6) is achieved not by a

single data point, but by the congruent evidence from multiple, orthogonal analytical

techniques. The workflow described in this guide—combining GC for separation with MS, NMR,

and IR for structural elucidation—provides a robust and self-validating methodology. By

understanding the expected outcomes of each technique, grounded in the compound's

fundamental chemical structure and predictable behavior, a scientist can confidently confirm

the identity and purity of phenethyl butyrate.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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